molecular formula C15H16Cl3N3 B2974309 2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 1573547-87-1

2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No.: B2974309
CAS No.: 1573547-87-1
M. Wt: 344.66
InChI Key: VSYPLKNWCHNBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride typically involves the condensation of 2-chlorobenzylamine with 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the imidazole ring. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.

    Medicine: The compound’s biological activity has been explored for its potential use in treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as optical sensors and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Albendazole: A benzimidazole derivative used as an anthelmintic drug.

    Bendamustine: A benzimidazole-based chemotherapy drug used to treat certain types of cancer.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating acid-related disorders.

Uniqueness

2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.2ClH/c1-19-14-7-6-11(17)9-13(14)18-15(19)8-10-4-2-3-5-12(10)16;;/h2-7,9H,8,17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYPLKNWCHNBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CC3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.